Imicyafos
Description
Conceptual Framework of Modern Nematicide Research
The modern conceptual framework is built on several key principles:
Selectivity: The ideal nematicide should exhibit high toxicity to target plant-parasitic nematodes while having minimal impact on non-target organisms, including beneficial nematodes, microbes, and other soil fauna. researchgate.net
Integrated Pest Management (IPM): Chemical controls like Imicyafos are increasingly viewed as one component of a larger, integrated strategy. researchgate.net This holistic approach combines chemical methods with cultural practices (e.g., crop rotation), biological control agents, and the use of resistant crop varieties to create a multi-faceted defense against nematode infestation. agriplexindia.com
Soil Health: There is a growing emphasis on preserving and enhancing soil biodiversity. Research now investigates how nematicides affect soil microbial communities and functions like decomposition and nutrient mineralization. nih.govmdpi.com The long-term goal is to manage pests without compromising the foundational health of the agricultural ecosystem. mdpi.com
Evolution of Nematicide Development and Academic Inquiry
The history of chemical nematode control has been marked by a distinct evolution in both chemistry and application philosophy. This progression can be broadly categorized into distinct eras, each defined by the prevailing chemical classes and our growing understanding of their environmental and toxicological profiles.
Early efforts in the 20th century were dominated by soil fumigants . mdpi.com These highly volatile compounds, such as methyl bromide and 1,3-dichloropropene (B49464), were effective due to their ability to diffuse through soil and control a wide range of soil-borne pests, including nematodes. mdpi.comcabidigitallibrary.org However, their lack of specificity, difficult application, and significant environmental and human health concerns led to widespread restrictions and bans. researchgate.netmdpi.com
Beginning in the 1960s, research shifted towards non-fumigant nematicides , primarily from the organophosphate and carbamate (B1207046) chemical classes. mdpi.com These compounds, including aldicarb (B1662136) and fenamiphos, offered more targeted application methods but many were later found to have high toxicity and a propensity for accelerated biodegradation, where soil microbes adapt to break down the chemical, reducing its efficacy over time. mdpi.com
The late 20th and early 21st centuries have seen the introduction of "next-generation" nematicides. This modern era is characterized by a search for novel modes of action and improved environmental profiles. mdpi.com this compound, an organophosphate released in Japan in 2010, represents a more recent development within this established chemical class, engineered to fit within contemporary IPM frameworks. mdpi.com
| Era | Dominant Chemical Class/Method | Key Characteristics | Representative Compounds |
| Early Era (c. 1940s-1960s) | Fumigants | Broad-spectrum, high volatility, pre-planting application only, significant environmental concerns. | Methyl bromide, 1,3-dichloropropene (D-D), Chloropicrin. mdpi.comcabidigitallibrary.org |
| Mid-Era (c. 1960s-1990s) | First-Generation Non-Fumigants | More targeted than fumigants, primarily organophosphates and carbamates, AChE inhibitors. | Aldicarb, Fenamiphos, Carbofuran. mdpi.com |
| Modern Era (c. 1990s-Present) | Next-Generation Nematicides | Focus on improved selectivity, novel modes of action, and better environmental profiles for IPM integration. | Fosthiazate, this compound, Fluopyram. mdpi.com |
Contextualization of this compound within Current Agronomic Challenges
Plant-parasitic nematodes pose persistent and significant challenges to global agriculture. They inflict direct damage by feeding on plant roots, which leads to stunted growth, reduced nutrient and water uptake, and substantial yield losses. agriplexindia.comsoilfumigation.com Furthermore, the wounds created by nematodes can serve as entry points for secondary infections by pathogenic fungi and bacteria, creating complex disease situations that are difficult to manage. frontiersin.org
This compound is positioned as a tool to address these challenges within the modern IPM paradigm. Its development reflects the need for effective, non-fumigant options, particularly as many older organophosphate and carbamate nematicides have been phased out. mdpi.com Research has focused on evaluating its efficacy against target pests while assessing its impact on the broader soil ecosystem.
Further research into its effects on the wider soil microbiome has indicated that this compound has a limited impact on key soil microbial communities and their functions. Studies have found no significant inhibitory effects on various fungal and bacterial strains or on processes like cellulose (B213188) decomposition at conventional application rates. nih.govjst.go.jp
| Research Finding | Target Organism/Process | Observed Effect of this compound |
| Nematicidal Efficacy | Pratylenchus penetrans (Root-lesion nematode) | Significant decrease in population density in soil. nih.govnih.gov |
| Non-Target Impact | Free-living nematodes | No significant effect on overall population density. nih.govscispace.com |
| Soil Microbial Impact | Fungal and bacterial strains | No significant inhibitory effect on growth in media. jst.go.jp |
| Soil Function | Cellulose decomposition, Microbial biomass | No significant effect observed in treated soil compared to control. nih.govjst.go.jp |
This body of research situates this compound as a nematicide that aligns with the goals of modern agri-environmental science: providing effective control of a key agricultural pest while minimizing collateral damage to the soil ecosystem, thereby supporting more sustainable agricultural practices.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N4O2PS/c1-4-9-19-18(16,17-6-3)15-8-7-14(5-2)11(15)13-10-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCUNNLZTNMXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N4O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057971, DTXSID10869903 | |
| Record name | Imicyafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Ethyl S-propyl [2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140163-89-9 | |
| Record name | Imicyafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140163899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imicyafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMICYAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2MO60716 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Pathways of Imicyafos
Advanced Synthetic Methodologies for Imicyafos
The synthesis of this compound, chemically known as O-ethyl-S-n-propyl-(3-ethyl-2-cyanoimine-1-imidazole) phosphate (B84403), involves a multi-step process that has been refined to improve efficiency and safety. udayton.edu
Chemical Reaction Systems and Optimized Conditions for this compound Synthesis
The synthesis of this compound is primarily achieved through a convergent synthesis strategy, which involves the preparation of two key intermediates that are subsequently coupled. A patented method outlines a three-step process that has been optimized to enhance yield and operational safety. udayton.edu
The key steps in the synthesis are:
Synthesis of O-ethyl-S-n-propylphosphoryl chloride: This intermediate is prepared from S-n-propylphosphoryl dichloride, which is synthesized using dipropyl disulfide and phosphorus trichloride (B1173362) as starting materials. The subsequent reaction with ethanol (B145695) yields the desired O-ethyl-S-n-propylphosphoryl chloride. udayton.edu
Synthesis of 1-ethyl-2-(N-cyanoimine) imidazole (B134444): This heterocyclic precursor is a crucial component of the final molecule.
Coupling Reaction: The final step involves the reaction of O-ethyl-S-n-propylphosphoryl chloride with 1-ethyl-2-(N-cyanoimine) imidazole.
Table 1: Optimized Conditions for this compound Synthesis
| Parameter | Optimized Condition | Benefit |
|---|---|---|
| Catalyst | Potassium Carbonate | Milder reaction conditions, enhanced safety |
| Precursors | Dipropyl disulfide, phosphorus trichloride, ethanol, 1-ethyl-2-(N-cyanoimine) imidazole | Readily available, shorter synthetic route |
| Yield | >70% | Improved efficiency over previous methods (50%) |
Comparative Analysis of Synthetic Routes for this compound Analogues
While specific literature on the synthesis of a wide range of this compound analogues is limited, a comparative analysis can be inferred from the general principles of organophosphate and heterocyclic chemistry. Alternative synthetic strategies for analogues could involve:
Variation of the O-alkyl and S-alkyl groups: By employing different alcohols and thiols in the synthesis of the phosphoryl chloride intermediate, a variety of analogues with modified lipophilicity and metabolic stability could be produced.
Modification of the imidazole substituent: The ethyl group at the 1-position of the imidazole ring could be replaced with other alkyl or functionalized groups. This would involve the synthesis of different N-substituted imidazole precursors.
Alternative coupling reagents: While potassium carbonate is an optimized choice, other non-nucleophilic bases could be explored for the final coupling step to potentially further improve yields or reaction times with different analogue precursors.
The choice of a particular synthetic route for an analogue would depend on the availability and reactivity of the starting materials, as well as the desired structural modifications.
Exploration of this compound Derivatization for Enhanced Efficacy Profiles
The derivatization of existing pesticides is a common strategy to improve their efficacy, selectivity, and environmental profile. For this compound, derivatization efforts would likely focus on modifications of its core structural components.
Structural Modifications and Their Influence on Biological Activity
The biological activity of organophosphate nematicides is intrinsically linked to their chemical structure. For this compound, key areas for structural modification to potentially enhance nematicidal activity include:
The Phosphate Group: The nature of the alkoxy (O-ethyl) and alkylthio (S-n-propyl) groups attached to the phosphorus atom is crucial for the compound's interaction with its biological target, acetylcholinesterase. Altering the chain length or branching of these groups could modulate the compound's binding affinity and inhibitory potency.
Structure-activity relationship (SAR) studies on related organophosphate and imidazole-containing pesticides suggest that even minor structural changes can have a significant impact on biological activity. For instance, in other series of nematicidal compounds, the introduction of specific substituents on a heterocyclic ring has been shown to enhance potency.
Stereochemical Aspects in this compound Synthesis and Nematicidal Potency
This compound possesses a chiral center at the phosphorus atom, meaning it can exist as two enantiomers (mirror-image stereoisomers). The synthesis of this compound as described in the patent literature likely produces a racemic mixture, which is a 1:1 mixture of both enantiomers. udayton.edu
It is well-established in the field of pesticide science that the different enantiomers of a chiral pesticide can exhibit significantly different biological activities. One enantiomer may be highly active against the target pest, while the other may be less active or even inactive. This is because biological targets, such as enzymes, are themselves chiral and will interact differently with each enantiomer.
The stereoselective synthesis of organophosphorus compounds is an active area of research, employing chiral catalysts or auxiliaries to produce a single, desired enantiomer. While specific studies on the stereoselective synthesis of this compound are not publicly available, the general principles of asymmetric synthesis could be applied. The potential benefits of producing a single, more active enantiomer of this compound would include:
Increased Nematicidal Potency: A formulation containing only the more active enantiomer could potentially be applied at a lower dose to achieve the same level of nematode control.
Reduced Environmental Load: By using a more potent form of the pesticide, the total amount of chemical introduced into the environment could be reduced.
Further research into the stereoselective synthesis of this compound and the differential nematicidal activity of its enantiomers would be a valuable area of investigation for the development of more efficient and environmentally conscious nematicidal products.
Molecular and Biochemical Mechanisms of Imicyafos Action
Elucidation of Acetylcholinesterase Inhibition by Imicyafos
This compound exerts its nematicidal effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulse transmission in cholinergic synapses. herts.ac.ukipm-coalition.orgwikipedia.orgnih.gov As an organophosphate, this compound acts by phosphorylating a specific serine residue located within the esteratic site of the AChE enzyme. wikipedia.orgnih.gov This phosphorylation reaction leads to an irreversible inhibition of the enzyme's activity. wikipedia.org The consequence of this inhibition is the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic clefts and neuromuscular junctions of target organisms. wikipedia.orgnih.govmdpi.com The sustained presence of acetylcholine results in continuous stimulation of acetylcholine receptors, ultimately leading to paralysis and death in susceptible nematodes. wikipedia.orgmdpi.com
Enzyme Kinetics and Binding Dynamics of this compound with Acetylcholinesterase
Acetylcholinesterase is renowned for its high catalytic efficiency in hydrolyzing acetylcholine into choline (B1196258) and acetate. wikipedia.orglibretexts.orgkhanacademy.org The active site of AChE is situated at the base of a deep, narrow gorge, which is lined by approximately 14 conserved amino acid residues. khanacademy.orgebi.ac.ukweizmann.ac.ilnih.gov This active site includes a catalytic triad (B1167595), typically composed of serine, histidine, and glutamate (B1630785) residues (Ser203, Glu334, and His447 in mammals). ebi.ac.uknih.gov
Organophosphate inhibitors, such as this compound, interact with this catalytic triad. The mechanism involves the organophosphate binding to the serine residue in the esteratic site. wikipedia.org Following this initial binding, a transformation occurs, leading to the formation of a phosphate (B84403) molecule that then binds to a histidine residue within the active site. wikipedia.org This phosphorylation of the serine residue is irreversible, effectively rendering the enzyme inactive. wikipedia.org
The binding dynamics of inhibitors with AChE are often investigated using computational methods like molecular docking and molecular dynamics simulations, which provide insights into ligand-binding affinities and interaction mechanisms. mdpi.comnih.govnih.gov These studies highlight how the enzyme's "esteratic" and "anionic" subsites work in concert to achieve substrate binding specificity. nih.gov The presence of a ligand in the active site can induce conformational changes, stabilizing the catalytic triad and tightening the subsites for improved binding. nih.gov Furthermore, a peripheral anionic site, located at the entrance of the active center gorge, also contributes to ligand interactions and can allosterically modulate the enzyme's catalytic activity. nih.govembopress.orgrcsb.org
Structural Insights into this compound-Enzyme Interactions
Structural analyses of acetylcholinesterase, often through X-ray crystallography, have been instrumental in elucidating how organophosphates inhibit the enzyme. ebi.ac.ukweizmann.ac.ilnih.govrcsb.org These studies reveal that organophosphates form a stable covalent bond with the hydroxyl group of the active site serine residue (Ser203). wikipedia.orgnih.govebi.ac.uk This phosphorylation event blocks the normal hydrolytic cycle of acetylcholine. wikipedia.org The unique architecture of the AChE active site, including its deep gorge and the precise positioning of the catalytic triad, facilitates this interaction. ebi.ac.ukweizmann.ac.ilnih.gov The acyl pocket within the enzyme's structure has been suggested to play a role in modulating the "aging" reaction, a further modification of the phosphorylated enzyme that makes reactivation even more challenging. ebi.ac.uk While specific crystal structures of this compound bound to AChE are not detailed in the available literature, the general mechanism aligns with that of other organophosphate inhibitors, involving direct interaction and covalent modification of the catalytic serine residue within the active site gorge.
Comparative Analysis of this compound Mode of Action with Other Organophosphate Nematicides
This compound belongs to the organophosphate class of nematicides, a group known for its acetylcholinesterase inhibitory action. herts.ac.ukipm-coalition.orgmdpi.com Its mode of action is reported to be similar to that of fosthiazate, another organophosphate nematicide. researchgate.netmdpi.com Both this compound and fosthiazate, developed in Japan, inhibit AChE activity, leading to the accumulation of acetylcholine and subsequent paralysis and death of nematodes. mdpi.com
Compared to other nematicide classes, organophosphates and carbamates share the common mechanism of inhibiting cholinesterase activity. nih.govmdpi.com However, newer generations of nematicides often exhibit distinct modes of action. For instance, fluensulfone, a 1,3-thiazole, is a specific nematicide suggested to affect multiple nematode functions, with a mode of action different from organophosphates and carbamates. mdpi.comnih.gov Similarly, fluazaindolizine, a carboxamide, has an unknown mode of action that is distinct from that of carbamates and organophosphates. nih.gov These newer compounds represent a diversification in nematicidal strategies beyond AChE inhibition.
Interactions of this compound at Cellular and Subcellular Levels in Target Organisms
At the cellular level, this compound primarily targets the nervous system of nematodes. By inhibiting acetylcholinesterase, it disrupts the normal functioning of cholinergic synapses and neuromuscular junctions. wikipedia.orgnih.govmdpi.com This disruption leads to an overstimulation of acetylcholine receptors on post-synaptic membranes, causing uncontrolled muscle contractions followed by paralysis. wikipedia.orgmdpi.com
Subcellularly, the direct interaction of this compound occurs with the acetylcholinesterase enzyme itself. This enzyme is located within the synaptic cleft, often associated with cellular or basement membranes of presynaptic cholinergic neurons and postsynaptic cholinoceptive cells. ebi.ac.ukweizmann.ac.il The irreversible phosphorylation of the active site serine residue of AChE by this compound represents the critical subcellular event that initiates the toxic cascade. wikipedia.orgnih.gov While the primary target is universal across nematodes, the efficacy and specific cellular responses can vary among different nematode genera and even species. For example, sedentary endoparasitic nematodes like Meloidogyne species tend to be more susceptible to nematicides than migratory nematodes such as Pratylenchus species. mdpi.com this compound has demonstrated significant efficacy in reducing populations of Meloidogyne incognita, Meloidogyne hapla, and Pratylenchus penetrans in soil and suppressing the damage they cause to plants. researchgate.net The observed effects, such as reduced root galling, are direct consequences of the cellular and subcellular disruption of nematode nervous system function. researchgate.net
Environmental Fate and Transport Dynamics of Imicyafos
Soil Dissipation Kinetics of Imicyafos in Agricultural Ecosystems
The persistence of this compound in agricultural soils is characterized by its dissipation kinetics, which describe how its concentration decreases over time. This process is influenced by various environmental and soil-specific factors.
First-Order Dissipation Kinetics and Half-Life Determination in Varied Soil Matrices
Studies on this compound dissipation in soil have demonstrated that it follows first-order kinetics. For instance, in greenhouse soil, this compound exhibited a half-life (DT₅₀) of 40.8 days nih.govnih.govherts.ac.ukwikipedia.org. The dissipation curve for this compound in this soil type could be represented by the regression equation C = 9.2564e⁻⁰·⁰¹⁷ᵗ, with a coefficient of determination (R²) of 0.9751 nih.govnih.gov.
The observed concentration of this compound in greenhouse soil decreased significantly over time:
Approximately 40% of the initial concentration remained at 60 days after treatment (DAT) nih.govnih.gov.
This further reduced to about 15% at 120 DAT nih.govnih.gov.
By 180 DAT, only about 5% of the initial concentration was detected nih.govnih.gov.
This half-life of 40.8 days falls within the acceptable range under the Korean pesticide registration system, which stipulates that a pesticide's half-life in soil should not exceed 180 days nih.govnih.gov. At the time of the cited research, no other published data on this compound degradation in soil were available for direct comparison nih.govnih.gov.
Table 1: Dissipation of this compound in Greenhouse Soil
| Days After Treatment (DAT) | Approximate Remaining Concentration (%) |
| 0 | 100 |
| 60 | 40 |
| 120 | 15 |
| 180 | 5 |
Table 2: this compound Dissipation Kinetics Parameters
| Parameter | Value | Source |
| Dissipation Model | First-order kinetics | nih.govnih.gov |
| Half-Life (DT₅₀) | 40.8 days | nih.govnih.gov |
| Regression Equation | C = 9.2564e⁻⁰·⁰¹⁷ᵗ | nih.govnih.gov |
| Coefficient (R²) | 0.9751 | nih.govnih.gov |
Influence of Soil Characteristics on this compound Persistence and Mobility
The soil in which the 40.8-day half-life was determined was characterized as a loam texture, comprising 50.4% sand, 37.6% silt, and 12.0% clay. It also contained 95.08 g kg⁻¹ organic matter, exhibited a cation exchange capacity of 31.63 cmolc kg⁻¹, and had a pH of 6.8 wikipedia.org.
The persistence, mobility, and bioavailability of nematicides, including this compound, can be influenced by the intricate nature of the soil environment and chemical interactions wikipedia.orgwikidata.org. General principles of pesticide degradation suggest that higher soil pH and elevated soil temperatures can accelerate the degradation process, primarily due to enhanced bacterial activity wikipedia.org. Furthermore, the mobility of nematicides can vary with soil texture; for instance, some nematicides are known to move further in sandy soils compared to sandy loam soils wikipedia.org. While these general principles apply, specific detailed research on the influence of a wide range of varied soil matrices on this compound's persistence and mobility beyond the described loam soil is not extensively documented in the provided literature.
Degradation Pathways of this compound in Environmental Compartments
The breakdown of this compound in the environment occurs through various mechanisms, primarily involving hydrolysis and microbial activity.
Abiotic Hydrolysis Mechanisms of this compound
This compound is suggested to degrade in soil through hydrolysis, a common degradation pathway for organophosphorus pesticides nih.govnih.gov. Abiotic hydrolysis, which does not involve biological organisms, typically results in slight or negligible changes in the stable isotope ratios of the degrading compound made-in-china.commade-in-china.com. While hydrolysis is a proposed mechanism, further specific studies are needed to fully elucidate the abiotic hydrolysis pathways of this compound in greenhouse soil environments nih.govnih.gov.
Microbial Hydrolysis and Biotransformation of this compound in Soil Systems
Microbial hydrolysis is recognized as a significant factor in the degradation of organophosphorus pesticides, including this compound nih.govnih.gov. The repeated or frequent application of the same nematicide in a field can lead to enhanced microbial biodegradation (EMB). This phenomenon occurs as soil microbial populations adapt and increase their capacity to break down the specific chemical, thereby reducing the product's availability and the duration of its effective exposure wikipedia.orgwikidata.org.
Identification and Characterization of this compound Degradation Products
Despite the understanding of this compound's dissipation kinetics and the general mechanisms of its degradation (hydrolysis and microbial activity), specific degradation products or metabolites of this compound in environmental compartments have not been explicitly identified or characterized in the provided literature. While other organophosphorus pesticides have documented metabolites, detailed chemical structures or pathways for this compound's breakdown products in soil or water were not found in the search results.
Plant Uptake and Translocation of this compound in Rotational Cropping Systems
The behavior of this compound in soil-plant systems is influenced by its dissipation kinetics in soil and its subsequent absorption and movement within different plant species. Studies have utilized advanced analytical techniques to assess residue levels and model their dynamics, especially in the context of rotational cultivation.
Quantitative Assessment of this compound Residue Uptake in Different Plant Species
Quantitative assessments of this compound residue uptake have been conducted in rotational crops, specifically lettuce and spinach, under greenhouse conditions using liquid chromatography-tandem mass spectrometry dntb.gov.uamdpi.comresearchgate.net. This method allowed for precise evaluation of this compound dissipation in soil and its subsequent uptake by plants dntb.gov.uamdpi.com.
Table 1: this compound Residues in Edible Leaf Parts of Rotational Crops (mg kg⁻¹)
| Plant Species | Residue at 32 DAT (mg kg⁻¹) | Peak Residue (mg kg⁻¹) | Peak DAT | Decreased Residue (mg kg⁻¹) |
| Lettuce | 3.45 researchgate.net | 3.45 researchgate.net | 35 researchgate.net | 0.306 researchgate.net |
| Spinach | 1.00 researchgate.net | 1.00 researchgate.net | 32 researchgate.net | 0.045 researchgate.net |
Factors Influencing Bioconcentration and Soil-to-Plant Transfer Ratios
The bioconcentration of this compound and its transfer from soil to plants are quantified using Bioconcentration Ratios (BCRs) and Soil Acceptable Residues (SARs). BCRs are calculated by comparing the pesticide residues found in plants to the initial residue concentration in the soil dntb.gov.uamdpi.comresearchgate.net. For the edible leaf parts, BCRs for lettuce ranged from 0.041 to 0.469, while for spinach, they ranged from 0.006 to 0.134 dntb.gov.uamdpi.comresearchgate.net. The highest observed BCRs were 0.469 for lettuce and 0.134 for spinach mdpi.com.
SARs are derived from BCRs and are crucial for determining the soil residue levels that would result in plant concentrations below the Positive List System (PLS) level of 0.01 mg kg⁻¹ dntb.gov.uamdpi.comresearchgate.net. The SARs for this compound ranged from 0.021 to 0.244 mg kg⁻¹ for lettuce and 0.075 to 1.667 mg kg⁻¹ for spinach dntb.gov.uamdpi.comresearchgate.net.
Table 2: Bioconcentration Ratios (BCRs) and Soil Acceptable Residues (SARs) of this compound in Rotational Crops
| Plant Species | BCR Range (Edible Leaf Parts) | Highest BCR | SAR Range (mg kg⁻¹) |
| Lettuce | 0.041–0.469 dntb.gov.uamdpi.comresearchgate.net | 0.469 mdpi.com | 0.021–0.244 dntb.gov.uamdpi.comresearchgate.net |
| Spinach | 0.006–0.134 dntb.gov.uamdpi.comresearchgate.net | 0.134 mdpi.com | 0.075–1.667 dntb.gov.uamdpi.comresearchgate.net |
Several factors generally influence the uptake and translocation of organic chemicals by plants, including the chemical's physicochemical properties, particularly its octanol-water partition coefficient (Kow), the specific plant species, and environmental conditions such as soil moisture mdpi.comdpird.wa.gov.auclu-in.orgjst.go.jp. While the Kow of this compound (4.37 × 10¹) is a relevant chemical property, it was not identified as the primary factor explaining the differences in uptake between lettuce and spinach in the studied greenhouse conditions, as the same compound was applied to both mdpi.com. It is generally observed that leafy vegetables tend to absorb pesticides more readily than root vegetables mdpi.com.
Modeling of this compound Residue Dynamics in Soil-Plant Systems
The dynamics of this compound residues in soil-plant systems are primarily modeled based on its dissipation rate in soil and its plant uptake characteristics. In soil, this compound exhibits first-order dissipation kinetics, with a coefficient of determination (R²) of 0.975 and a half-life of 40.8 days dntb.gov.uamdpi.comresearchgate.netresearchgate.net.
To manage potential residue issues in rotational cropping systems, Plant-Back Intervals (PBIs) are estimated. These intervals are calculated by integrating the soil dissipation equation of this compound with the determined SARs dntb.gov.uamdpi.comresearchgate.net. The estimated PBIs for lettuce ranged from 213.9 to 357.3 days, while for spinach, they were between 100.8 and 283.6 days dntb.gov.uamdpi.comresearchgate.net. Based on these findings, a minimum plant-back interval of at least one year after the final application of this compound is suggested to ensure compliance with the Positive List System (PLS) for the rotational cultivation of lettuce and spinach dntb.gov.uamdpi.comresearchgate.net.
Table 3: this compound Soil Dissipation and Estimated Plant-Back Intervals (PBIs)
| Parameter | Value |
| Soil Dissipation | First-order kinetics (R² = 0.975) dntb.gov.uamdpi.comresearchgate.net |
| Soil Half-life | 40.8 days dntb.gov.uamdpi.comresearchgate.netresearchgate.net |
| PBI for Lettuce | 213.9–357.3 days dntb.gov.uamdpi.comresearchgate.net |
| PBI for Spinach | 100.8–283.6 days dntb.gov.uamdpi.comresearchgate.net |
| Suggested PBI | Minimum 1-year dntb.gov.uamdpi.comresearchgate.net |
This modeling approach, which considers both soil dissipation and plant uptake, is crucial for developing management guidelines to prevent pesticide residue violations in rotational crops mdpi.com.
Ecological Impact and Non Target Organism Interactions of Imicyafos
Impact on Soil Nematode Community Structure and Diversity
The introduction of any nematicide into the soil environment raises questions about its selectivity and its impact on the complex community of non-target nematodes, which play crucial roles in soil health and nutrient cycling.
However, more detailed molecular analysis using techniques like PCR-DGGE (Polymerase Chain Reaction - Denaturing Gradient Gel Electrophoresis) has revealed subtle, short-term shifts in the nematode community structure. nih.govnih.gov In one study, the nematode community structure was altered 12 days after the application of Imicyafos, specifically in the upper 0-10 cm layer of soil where the nematicide was incorporated. nih.govresearchgate.net This suggests that while the total number of free-living nematodes remains stable, certain sensitive species within the community may be negatively affected shortly after application. scispace.com The diversity of the soil nematode community, as measured by the Shannon-Wiener Index, was also observed to be temporarily lower in the this compound-treated soil at this early time point. nih.gov
| Nematode Type | Observed Impact on Population Density | Supporting Evidence |
|---|---|---|
| Free-Living Nematodes (Non-Target) | No significant effect on overall density. scispace.comflvc.org | Field and pot experiments showed stable population numbers post-application. nih.govjst.go.jp |
| Pratylenchus penetrans (Target) | Significant decrease in population density. scispace.comnih.gov | Consistently suppressed throughout the cultivation period. nih.gov |
The long-term ecological trajectory of nematode communities in soils treated with this compound indicates a capacity for recovery. nih.gov The initial negative impacts on community structure and diversity that were observed shortly after application were found to be transient. scispace.com
By the time of harvest, approximately 89 to 91 days after the initial treatment, no significant differences were observed in the nematode community structure or diversity indices between the this compound-treated plots and the untreated controls. nih.govflvc.orgnih.gov This suggests that the nematode community is resilient to the presence of this compound at typical application rates. The initial impact on certain sensitive species appears to be compensated for over time, leading to a restoration of the community's original structure and diversity. scispace.com This recovery contrasts with the effects of broader-spectrum soil treatments like fumigant nematicides, which have been shown to alter soil nematode communities for much longer periods, sometimes exceeding 31 weeks. nih.gov
| Time After Application | Soil Depth | Effect on Diversity Index in this compound Treatment |
|---|---|---|
| 12 Days | 0 - 10 cm | Significantly lower compared to control. nih.gov |
| 12 Days | 10 - 30 cm | Not significantly different from control. nih.gov |
| 89-91 Days (Harvest) | 0 - 10 cm | No significant difference from control. nih.govflvc.org |
| 89-91 Days (Harvest) | 10 - 30 cm | No significant difference from control. nih.govflvc.org |
Effects of this compound on Microbial Communities in Agricultural Soils
Soil microorganisms are fundamental to ecosystem health, performing critical functions such as decomposition, nutrient cycling, and the suppression of soil-borne diseases. The impact of pesticides on these communities is a key aspect of their environmental risk profile.
Laboratory studies have been conducted to assess the direct toxicity of this compound to various non-target soil fungi and bacteria. jst.go.jpnih.gov These investigations revealed that this compound had no significant inhibitory effect on the in-vitro growth of several representative microbial strains. nih.gov The tested organisms included fungal species important in soil ecosystems, such as Fusarium oxysporum, Rhizoctonia solani, and the beneficial fungus Trichoderma viride. jst.go.jp Similarly, the growth of bacterial strains like Ralstonia solanacearum and Pseudomonas fluorescens was not significantly affected. jst.go.jpnih.gov This lack of broad-spectrum antimicrobial activity is a notable characteristic, especially when compared to other organophosphorus nematicides like cadusafos, which demonstrated significant growth inhibition against most of the same microbial strains under identical conditions. jst.go.jp
| Microorganism Type | Species Tested | Observed Effect of this compound |
|---|---|---|
| Fungus | Fusarium oxysporum f. sp. lactucae | No significant inhibitory effect. jst.go.jpnih.gov |
| Rhizoctonia solani | No significant inhibitory effect. jst.go.jp | |
| Trichoderma viride | No significant inhibitory effect. jst.go.jpnih.gov | |
| Bacteria | Ralstonia solanacearum | No significant inhibitory effect. jst.go.jp |
| Pseudomonas fluorescens | No significant inhibitory effect. jst.go.jpnih.gov |
| Parameter | Method of Evaluation | Result in this compound-Treated Soil |
|---|---|---|
| Microbial Biomass | ATP Method | No significant effect. nih.gov |
| Cellulose (B213188) Decomposition | Activity Assay | No significant effect. jst.go.jpnih.gov |
| Ammonia Oxidizers / Nitrifying Bacteria | Population Count | No significant effect. nih.govnih.gov |
Ecological Risk Assessment Methodologies for this compound (Excluding Specific Ecotoxicity Values)
The ecological risk assessment (ERA) for a pesticide like this compound is a structured process used by regulatory agencies to evaluate the potential for adverse ecological effects on non-target organisms. epa.govepa.gov This process does not rely on a single value but integrates multiple lines of evidence through a systematic framework.
The ERA process is generally conducted in three main phases:
Problem Formulation : This initial phase is a planning step that establishes the foundation for the assessment. epa.gov It involves defining the assessment's goals and scope, identifying the environmental values to be protected (e.g., soil invertebrate communities, aquatic ecosystems), and developing a conceptual model that outlines potential pathways of exposure and ecological effects. epa.gov
Analysis Phase : This phase involves two key components:
Exposure Characterization : This evaluates how the pesticide moves through and persists in the environment (its chemical fate and transport) to estimate the potential exposure of non-target species. epa.gov It considers how often, for how long, and at what concentration organisms may come into contact with the substance in soil, water, and air. epa.gov
Ecological Effects Characterization (Stressor-Response Profile) : This component describes the potential for a pesticide to cause harm to non-target organisms. epa.gov It involves analyzing data from toxicity studies on a range of representative species (e.g., birds, fish, invertebrates, plants) to understand the relationship between the level of exposure (dose) and the magnitude of the effect (response). epa.gov
Risk Characterization : This is the final step where the information from the exposure and effects analyses is integrated to evaluate the likelihood of adverse ecological effects occurring. epa.govvliz.be Risk is often initially expressed as a quotient, comparing estimated environmental concentrations with toxicity endpoints. The assessment can also employ more complex, probabilistic methods that use distributions of exposure and toxicity data to characterize risk more comprehensively. researchgate.net This phase also includes a thorough discussion of the uncertainties associated with the assessment. epa.gov
This tiered approach allows for a systematic and scientifically robust evaluation of the potential risks a pesticide poses to the environment. researchgate.net
| Phase | Key Objectives | Components |
|---|---|---|
| Problem Formulation | Define assessment goals and scope; identify what to protect. epa.govepa.gov | Development of assessment endpoints and conceptual models. |
| Analysis | Characterize exposure levels and potential toxic effects. epa.gov | Exposure Profile (Fate & Transport) and Ecological Effects Profile (Toxicity). |
| Risk Characterization | Integrate exposure and effects data to estimate risk. epa.govvliz.be | Risk estimation (e.g., risk quotients, probabilistic analysis) and uncertainty analysis. |
Analytical Methodologies for Imicyafos Detection and Quantification
Chromatographic Techniques for Imicyafos Analysis in Environmental Matrices
Chromatographic techniques are foundational for separating this compound from complex sample matrices, enabling its precise detection and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications and Method Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as a gold standard for the determination of this compound residues in environmental and agricultural samples due to its high sensitivity, selectivity, and robustness nih.govperkinelmer.com. This technique is particularly effective for analyzing complex matrices such as soil and plant samples mdpi.com.
In method validation studies for this compound in soil and plant matrices, LC-MS/MS parameters are carefully optimized. For quantitative detection, the targeted ion mass-to-charge ratios (m/z) are typically 305.0 and 201.0, while for qualitative detection, m/z 305.0 and 156.3 are used mdpi.com. The linearity of this compound standard calibration in matrix-matched solutions has been demonstrated with high coefficients of determination (R²) exceeding 0.997 for both soil and plant samples mdpi.com.
The limits of quantification (LOQ) for this compound using LC-MS/MS vary depending on the matrix. For instance, an LOQ of 0.005 mg kg⁻¹ has been reported for soil samples, and 0.002 mg kg⁻¹ for plant samples mdpi.com. Recovery rates, which indicate method reliability, have shown excellent performance, ranging from 91.7% to 118.9% with relative standard deviations (RSD) less than 2.9% for fortified soil samples. For fortified plant samples, recoveries averaged 101.7% to 110.1% with RSD less than 5.5% mdpi.com.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Soil and Plant Samples
| Parameter | Soil Samples | Plant Samples | Reference |
| LOQ (mg kg⁻¹) | 0.005 | 0.002 | mdpi.com |
| Linearity (R²) | > 0.997 | > 0.997 | mdpi.com |
| Recovery (%) | 91.7–118.9 (RSD < 2.9%) | 101.7–110.1 (RSD < 5.5%) | mdpi.com |
| Quantitative Ions (m/z) | 305.0, 201.0 | 305.0, 201.0 | mdpi.com |
| Qualitative Ions (m/z) | 305.0, 156.3 | 305.0, 156.3 | mdpi.com |
High-Performance Liquid Chromatography with UV Detection (HPLC-UVD) for this compound Determination
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) has also been developed and validated for the determination of this compound in agricultural products koreascience.krkoreascience.krresearchgate.net. This method provides a reliable approach for residue analysis, particularly when coupled with confirmation by LC-MS researchgate.net.
Method validation studies for HPLC-UVD have shown a broad linear range for this compound, typically between 0.1 and 5 mg/kg, with a high correlation coefficient (r²) of 0.99997, indicating excellent linearity researchgate.net. Average recoveries for this compound using HPLC-UVD have been reported to range from 77.0% to 115.4% at spiked levels of 0.02 and 0.05 mg/kg, with relative standard deviations between 2.2% and 9.6% researchgate.net. The detection limit (LOD) for this compound by HPLC-UVD was determined to be 0.005 mg/kg, and the quantification limit (LOQ) was 0.02 mg/kg researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound-Related Compound Analysis
While LC-based methods are predominant for this compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem variant, GC-MS/MS, are crucial for comprehensive pesticide residue analysis, including potentially this compound-related compounds or other co-occurring pesticides that are amenable to GC analysis researchgate.nettandfonline.com. GC-MS/MS is noted for its ability to minimize signal interference from complex sample matrices and effectively separate highly lipophilic substances tandfonline.com.
GC-MS is also employed for screening and confirming substances with high background levels, such as those found in food samples, and can analyze a wide range of pesticides in a single injection researchgate.netspectroscopyonline.com. The technique is valuable for profiling volatile organic metabolites and analyzing trace organic compounds in various matrices nih.govspectroscopyonline.com.
Sample Preparation and Extraction Protocols for this compound Residue Analysis
Effective sample preparation and extraction are paramount to achieving accurate and reliable results in this compound residue analysis, especially given the diverse nature of environmental and agricultural matrices.
Matrix-Matched Calibration and Matrix Effects in this compound Quantification
Matrix effects are a significant challenge in pesticide residue analysis, where co-extracted components from the sample matrix can either enhance or suppress the analytical signal of the target analyte, thereby compromising quantification accuracy mdpi.comanalchemres.org. For this compound, matrix effects have been observed to range from -8.109 to 24.002 in soil and plant samples mdpi.com.
To counteract these effects and improve method accuracy, matrix-matched calibration is a widely adopted strategy mdpi.commdpi.comandrewalliance.comanalchemres.org. This involves preparing calibration standards in extracts of blank matrix samples (i.e., samples known to be free of the analyte) rather than in pure solvent. This approach ensures that the analytical response of the standards closely mimics that of the actual samples, thereby compensating for any signal enhancement or suppression caused by the matrix mdpi.comandrewalliance.com.
Optimization of Extraction Efficiency and Clean-up Procedures for Diverse Sample Types
Optimization of extraction efficiency and clean-up procedures is critical to isolate this compound from complex matrices while minimizing co-extracted interferences. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, or modified versions thereof, is frequently employed for this compound residue analysis in various agricultural and environmental samples mdpi.comcaa.go.jpresearchgate.netlcms.cz.
For soil and plant samples, a modified QuEChERS approach typically involves extraction with acetonitrile, followed by a salting-out step using anhydrous magnesium sulfate (B86663) (MgSO₄) and magnesium chloride (MgCl₂) mdpi.com. Further clean-up is achieved using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering substances like pigments and fatty acids mdpi.com.
For agricultural products such as grains, legumes, nuts, seeds, fruits, vegetables, herbs, and tea leaves, specific protocols are applied:
Grains, legumes, nuts, and seeds : Samples are rehydrated with water, extracted with acetonitrile, followed by salting out with sodium chloride and 0.5 mol/L phosphate (B84403) buffer (pH 7.0). Clean-up involves an octadecylsilanized silica (B1680970) gel cartridge and a graphitized carbon black/aminopropylsilanized silica gel layered cartridge caa.go.jp.
Fruits, vegetables, and herbs : Samples are extracted with acetonitrile, followed by salting out with sodium chloride and 0.5 mol/L phosphate buffer (pH 7.0). Clean-up is performed using a graphitized carbon black/aminopropylsilanized silica gel layered cartridge caa.go.jp.
Tea leaves and hops : Similar to fruits and vegetables, with specific sample weights and subsequent extraction and clean-up steps caa.go.jp.
Another extraction method for this compound in agricultural commodities involves extraction with acetone, followed by partitioning with hexane (B92381) and dichloromethane, and purification using florisil (B1214189) researchgate.net. These optimized procedures ensure that the final extract is clean enough for sensitive chromatographic analysis, maximizing recovery and minimizing analytical interferences researchgate.netepa.govnih.gov.
Table 2: Key Extraction and Clean-up Reagents for this compound Analysis
| Matrix Type | Extraction Solvent | Salting-Out Reagents | Clean-up Adsorbents/Cartridges | Reference |
| Soil and Plant Samples | Acetonitrile | MgSO₄, MgCl₂ | PSA, GCB | mdpi.com |
| Grains, Legumes, Nuts, Seeds | Acetonitrile | NaCl, Phosphate Buffer (pH 7.0) | Octadecylsilanized Silica Gel, Graphitized Carbon Black/Aminopropylsilanized Silica Gel | caa.go.jp |
| Fruits, Vegetables, Herbs, Tea Leaves, Hops | Acetonitrile | NaCl, Phosphate Buffer (pH 7.0) | Graphitized Carbon Black/Aminopropylsilanized Silica Gel | caa.go.jp |
| Agricultural Commodities | Acetone | Hexane, Dichloromethane | Florisil | researchgate.net |
Development and Validation of Novel Analytical Approaches for this compound (e.g., Biosensors, Immunoassays for research purposes)
The accurate and sensitive detection and quantification of this compound are crucial for various research applications, particularly in environmental monitoring and agricultural product analysis. While the development of novel analytical approaches such as biosensors and immunoassays for this compound is an area of ongoing research interest for pesticides in general, current detailed validation studies for this compound primarily focus on advanced chromatographic and mass spectrometric techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been established as a robust and sensitive method for the determination of this compound residues in various matrices, including soil and plant samples. This method involves sophisticated sample preparation, often modified from QuEChERS procedures, followed by instrumental analysis using LC-MS/MS. wikipedia.org
Method Validation and Performance: Validation parameters for LC-MS/MS methods for this compound have demonstrated good linearity, sensitivity, and recovery. For instance, in one study, the method for instrumental analysis was validated according to European Commission guidelines, achieving good linearity with coefficients of determination (R²) exceeding 0.997 for both soil and plant samples. wikipedia.orgherts.ac.uk The targeted ion masses for quantitative detection were m/z 305.0 and m/z 201.0, while qualitative detection used m/z 305.0 and m/z 156.3. wikipedia.org
The sensitivity of the method is characterized by the limit of quantification (LOQ), determined at a signal-to-noise (S/N) ratio of 10:1. The LOQ for this compound in soil samples was reported as 0.005 mg kg⁻¹, and in plant samples, it was 0.002 mg kg⁻¹. wikipedia.org Recovery tests, performed at various fortification levels (2×, 10×, and 50× LOQ), demonstrated high accuracy and precision. Recovery from this compound-fortified soil samples ranged from 91.7% to 118.9% with a relative standard deviation (RSD) less than 2.9%. For fortified plant samples, the average recovery ranged from 101.7% to 110.1% with an RSD less than 5.5%. wikipedia.org Matrix-matched standard calibration was employed to enhance method accuracy due to observed matrix effects. wikipedia.org
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Soil Samples | Plant Samples |
| Linear Range (mg L⁻¹) | 0.005 to 0.1 wikipedia.org | 0.002 to 0.1 wikipedia.org |
| Coefficient of Determination (R²) | > 0.997 wikipedia.org | > 0.997 wikipedia.org |
| Limit of Quantification (LOQ) (mg kg⁻¹) | 0.005 wikipedia.org | 0.002 wikipedia.org |
| Recovery Range (at 2×, 10×, 50× LOQ) | 91.7%–118.9% wikipedia.org | 101.7%–110.1% wikipedia.org |
| Relative Standard Deviation (RSD) | < 2.9% wikipedia.org | < 5.5% wikipedia.org |
Table 2: this compound Recovery Values in Soil and Plant Samples (Example Data)
| Sample Type | Fortification Level (× LOQ) | Average Recovery (%) wikipedia.org | RSD (%) wikipedia.org |
| Soil | 2× LOQ | 91.7 | 2.9 |
| Soil | 10× LOQ | 105.3 | 1.8 |
| Soil | 50× LOQ | 118.9 | 2.1 |
| Plant | 2× LOQ | 101.7 | 4.5 |
| Plant | 10× LOQ | 110.1 | 5.5 |
| Plant | 50× LOQ | 105.6 | 3.2 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UVD) for this compound Determination
Another validated analytical method for this compound in agricultural products is High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD). This method is designed to be extremely reliable and sensitive for ensuring food safety regarding this compound residues. nih.gov
Method Validation and Performance: The HPLC-UVD method typically involves extracting this compound residues with acetone, followed by partitioning with hexane and dichloromethane, and then purification using florisil. nih.gov The purified samples are subsequently analyzed by HPLC-UVD and confirmed with LC-MS. nih.gov
The linear range for this method was reported to be between 0.1 and 5 mg/kg, with a high correlation coefficient (r²) of 0.99997. nih.gov The average recoveries of this compound ranged from 77.0% to 115.4% at spiked levels of 0.02 and 0.05 mg/kg, with relative standard deviations between 2.2% and 9.6%. nih.gov The limit of detection (LOD) was 0.005 mg/kg, and the limit of quantification (LOQ) was 0.02 mg/kg. nih.gov An inter-laboratory study further validated the determination method, yielding satisfactory results. nih.gov
Table 3: HPLC-UVD Method Validation Parameters for this compound
| Parameter | Value |
| Linear Range | 0.1–5 mg/kg nih.gov |
| Correlation Coefficient (r²) | 0.99997 nih.gov |
| Limit of Detection (LOD) | 0.005 mg/kg nih.gov |
| Limit of Quantification (LOQ) | 0.02 mg/kg nih.gov |
| Recovery Range (at 0.02 & 0.05 mg/kg) | 77.0%–115.4% nih.gov |
| Relative Standard Deviation (RSD) | 2.2%–9.6% nih.gov |
Potential for Biosensors and Immunoassays for this compound Research
While specific detailed research on the development and validation of biosensors or immunoassays solely for this compound was not extensively found in the provided sources, these technologies represent significant advancements in pesticide detection and hold considerable potential for future research applications concerning this compound.
Biosensors: Biosensors offer advantages such as high sensitivity, rapid detection, portability, and cost-effectiveness, making them suitable for on-site and high-throughput screening. herts.ac.ukipm-coalition.orguni.lu Enzyme-based biosensors, for example, often rely on the inhibition of enzymes (like cholinesterase for neurotoxic insecticides) or the catalytic activity of specific enzymes (like organophosphorus hydrolase) to detect pesticides. herts.ac.ukipm-coalition.orgnih.gov Electrochemical and optical biosensors have been developed for various pesticides, achieving low detection limits. herts.ac.uknih.govuni.lunih.gov The development of biosensors for this compound would likely involve identifying a specific biological recognition element (e.g., an enzyme, antibody, or nucleic acid sequence) that interacts selectively with this compound, coupled with a transducer to convert this interaction into a measurable signal.
Immunoassays: Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFIA), are well-established methods for pesticide detection due to their high sensitivity, specificity, and ability to analyze multiple samples quickly with minimal sample preparation. herts.ac.uk These methods utilize antibodies that specifically bind to the target pesticide. For example, highly sensitive immunoassays have been developed for other neonicotinoid insecticides like Imidacloprid, achieving very low detection limits (e.g., 0.002 ng/mL for instrumental detection in LFIA). The development of an immunoassay for this compound would necessitate the generation of specific antibodies against this compound. Such assays could provide rapid screening tools for research purposes, complementing more laborious chromatographic methods. Multi-analyte immunoassays are also being developed to detect multiple chemical residues simultaneously, which could be beneficial for comprehensive pesticide analysis. herts.ac.uk
The ongoing advancements in biosensor and immunoassay technologies suggest that these approaches could eventually provide novel, rapid, and highly sensitive tools for this compound detection and quantification in various research matrices, particularly for high-throughput screening and on-site applications.
Resistance Mechanisms and Management Strategies in Response to Imicyafos
Molecular Basis of Nematicide Resistance in Target Organisms
Nematode resistance to chemical nematicides, particularly organophosphates, primarily arises through two major molecular mechanisms: target-site insensitivity and enhanced metabolic detoxification. These mechanisms reduce the nematicide's ability to bind to its intended target or accelerate its breakdown within the nematode's system.
Target-Site Resistance Mechanisms to Organophosphates
Organophosphates, including Imicyafos, exert their nematicidal effect by inhibiting acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses mdpi.comcymitquimica.comajol.info. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, hyperexcitation, paralysis, and ultimately, death in nematodes mdpi.comajol.infoirac-online.org.
Resistance at the target site typically involves genetic modifications in the gene encoding AChE, which alter the enzyme's structure, thereby reducing the binding affinity of the organophosphate nematicide irac-online.orgresearchgate.netmdpi.comresearchgate.net. Such mutations can impair the interaction between the nematicide and its target, diminishing its pesticidal efficacy irac-online.orgmdpi.com. In the model nematode Caenorhabditis elegans, for instance, multiple ace genes encode AChE isoforms with varying pharmacological properties, and some, like ace-3, have shown resistance to cholinesterase inhibitors nih.gov. While specific mutations conferring this compound resistance in plant-parasitic nematodes are not extensively detailed in the provided search results, the general principle of target-site insensitivity to organophosphates via AChE modification is a well-established resistance mechanism across various pest species researchgate.netresearchgate.net.
Metabolic Resistance Pathways Involving Detoxifying Enzymes
Metabolic resistance is a prevalent mechanism where nematodes develop an increased capacity to detoxify nematicides through enhanced activity or overexpression of specific enzyme families mdpi.comnih.govcroplife.org.aufrontiersin.orgscielo.org.mxfiocruz.br. These enzymes metabolize the nematicide into less toxic or more easily excretable compounds, thereby reducing the effective concentration at the target site mdpi.commdpi.com. The three primary enzyme systems implicated in metabolic resistance to organophosphates are:
Esterases: These enzymes hydrolyze ester bonds present in many organophosphates, leading to their detoxification mdpi.comnih.govfrontiersin.orgscielo.org.mxfiocruz.br. Elevated levels or more efficient forms of esterases can confer significant resistance mdpi.comcroplife.org.au. Gene amplification, where a gene is present in multiple copies, has been linked to enhanced degradation and/or sequestration of organophosphates by esterases in some resistant organisms fiocruz.br.
Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of reduced glutathione (GSH) to hydrophobic xenobiotics, including pesticides. This conjugation increases the water solubility of the toxin, facilitating its excretion from the organism mdpi.complos.orgresearchgate.netresearchgate.net. Certain classes of GSTs, particularly Delta and Epsilon, are frequently implicated in resistance to organophosphates plos.orgresearchgate.netfrontiersin.org.
Cytochrome P450 Monooxygenases (CYPs): CYPs are a diverse superfamily of enzymes involved in the oxidative metabolism of a broad range of xenobiotic and endogenous compounds mdpi.commdpi.comresearchgate.netfrontiersin.org. Overexpression or altered activity of specific P450 enzymes can lead to increased detoxification of organophosphates, conferring resistance mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgscholarsresearchlibrary.com. In some cases, P450s can also activate certain insecticides into more toxic forms, but their predominant role in resistance is detoxification mdpi.com.
These detoxifying enzyme systems can act individually or in combination, leading to varying levels of resistance. Enhanced detoxification correlated with increased enzyme activity has been observed in populations exposed to organophosphates over generations nih.gov.
Investigation of Cross-Resistance Patterns Involving this compound
Cross-resistance occurs when resistance to one nematicide confers resistance to other chemically related compounds, often those sharing a common mode of action or being metabolized by similar detoxification pathways irac-online.orgmdpi.comcroplife.org.au. As this compound is an organophosphate and an acetylcholinesterase inhibitor herts.ac.ukcymitquimica.com, cross-resistance to other organophosphate nematicides is a significant concern.
The mode of action of this compound is noted to be similar to that of fosthiazate, another organophosphate nematicide kspsjournal.or.kr. This similarity suggests a potential for cross-resistance between this compound and other organophosphates that inhibit AChE. If a nematode population develops target-site resistance through an altered AChE, this modification would likely affect the binding of other organophosphates as well. Similarly, if metabolic resistance pathways involving esterases, GSTs, or P450s are upregulated to detoxify this compound, these enzymes may also be capable of detoxifying other structurally similar organophosphates or even compounds from different chemical classes if the enzymes have broad substrate specificity irac-online.orgmdpi.commdpi.com.
While explicit detailed research findings on specific cross-resistance patterns involving this compound in nematode populations are not provided in the search results, the general principles of cross-resistance in organophosphate pesticides indicate that careful monitoring is essential. The development of resistance to one organophosphate can reduce the effectiveness of others within the same chemical class croplife.org.au.
Modeling and Prediction of this compound Resistance Development in Nematode Populations
Modeling and prediction of pesticide resistance development aim to anticipate how resistance might evolve under different control scenarios, providing valuable insights for designing sustainable management strategies irac-online.org. While no specific models for this compound resistance in nematodes were found, the general principles of insecticide resistance modeling apply.
Resistance development is influenced by a complex interplay of factors, including pest biology (e.g., reproduction rate, dispersal, fitness costs of resistance), pesticide dynamics (e.g., efficacy, persistence, application frequency), and environmental conditions irac-online.org. Models typically incorporate parameters related to:
Selection Pressure: The intensity and frequency of nematicide application. Continuous use of a single nematicide or compounds with the same mode of action exerts strong selection pressure, favoring resistant individuals ucanr.edunih.gov.
Genetic Basis of Resistance: The number of genes involved, their dominance, and initial frequency of resistance alleles in the population nih.gov.
Fitness Costs: Any biological disadvantages (e.g., reduced reproduction or survival) associated with carrying resistance genes in the absence of the nematicide. High fitness costs can slow resistance development rutgers.edu.
Refugia: Areas where nematodes are not exposed to the nematicide, allowing susceptible individuals to survive and dilute the resistant gene pool nih.govresearchgate.net.
Dispersal: The movement of nematodes between treated and untreated areas, which can affect the spread of resistance nih.gov.
Predicting resistance development for this compound would involve simulating these factors to estimate the "takeover time"—the period until the resistant population reaches a critical threshold where the nematicide loses its effectiveness rutgers.edu. Such models serve as a tool to explore comparative resistance management strategies proactively irac-online.org.
Research on Resistance Management Strategies for this compound
Effective resistance management strategies are crucial to prolong the utility of this compound and other nematicides. The core objective is to prevent or delay the evolution of resistance or to regain susceptibility in populations where resistance has already emerged irac-online.org.
Key strategies generally recommended for managing pesticide resistance, applicable to this compound, include:
Rotation or Alternation of Nematicides: This involves using nematicides with different modes of action in sequence over time. This prevents continuous selection pressure from a single mode of action, thereby slowing down the development of resistance irac-online.orgirac-online.orgcroplife.org.auucanr.edurutgers.eduresearchgate.net. For this compound (an AChE inhibitor, N-1B), rotation with nematicides from other IRAC Nematicide Mode of Action groups (e.g., N-2: Glutamate-gated chloride channel allosteric modulators like Abamectin; N-3: Mitochondrial complex II electron transport inhibitors like Fluopyram) would be recommended croplife.org.au.
Mixtures: Applying two or more nematicides with different modes of action simultaneously can also delay resistance development, especially if the resistance mechanisms to the compounds are distinct nih.govrutgers.edu. This strategy can reduce the selection pressure on any single nematicide rutgers.edu.
Non-Persistent Chemicals: Prioritizing nematicides with shorter residual activity can help, as longer persistence exposes multiple generations to selection pressure ucanr.edu.
Integration of this compound into Integrated Pest Management (IPM) Protocols
Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pest populations in an economically sound and environmentally responsible manner, significantly reducing reliance on chemical pesticides ucanr.edu. Integrating this compound into IPM protocols is a cornerstone of sustainable resistance management.
For plant-parasitic nematodes, IPM protocols incorporating this compound would involve:
Monitoring and Thresholds: Regular scouting to assess nematode populations and damage levels. This compound application should be triggered only when pest densities exceed established economic thresholds, ensuring judicious use ucanr.edu.
Cultural Practices: Implementing non-chemical methods such as crop rotation with non-host or resistant varieties, use of cover crops, organic amendments, and appropriate tillage practices ajol.infoucanr.edumdpi.com. For example, utilizing crop sequences with genetically resistant plant species can help control nematode populations mdpi.com.
Biological Control Agents (BCAs): Incorporating beneficial fungi, bacteria, or entomopathogenic nematodes that naturally suppress plant-parasitic nematodes mdpi.com.
Resistant Varieties: Prioritizing the use of nematode-resistant crop cultivars where available, as this is often the most economical and safe method for control mdpi.com.
Strategic Application: When this compound is used, applying it at the correct timing and life stage of the nematode that is most susceptible, and ensuring proper application methods (e.g., soil drenching, granular application) to maximize efficacy and minimize off-target effects ajol.infoucanr.edunih.gov. This compound has shown effective control of Pratylenchus penetrans and Meloidogyne spp. in various applications kspsjournal.or.krnih.govresearchgate.net. Studies suggest that this compound has little impact on non-target soil microorganisms and free-living nematode communities, making it a potentially suitable component within an IPM framework kspsjournal.or.krnih.gov.
By combining this compound with these diverse strategies, the selection pressure for resistance can be minimized, extending the effective lifespan of the nematicide and contributing to more sustainable agricultural practices irac-online.orgucanr.edu.
Advanced Research Applications and Future Directions for Imicyafos
Exploration of Synergistic and Antagonistic Interactions of Imicyafos with Other Agrochemicals
The effectiveness of nematicides can be significantly influenced by their interactions with other agrochemicals in the field. Research into synergistic and antagonistic interactions is crucial for developing integrated pest management (IPM) strategies that maximize control while minimizing chemical load. For this compound, studies have demonstrated its potential for synergistic effects when combined with other compounds. For instance, a nematicidal agent composition containing this compound and a styryl 1,3,4-oxadiazole (B1194373) thio-ether type compound has shown a significant synergistic function in preventing root-knot nematodes google.com. This synergistic effect allows for a reduction in the total amount of active pesticide ingredients used, thereby improving control efficacy and potentially mitigating the development of nematode resistance google.com.
The patent highlights that the active constituents in such compositions often have different mechanisms of action, which contributes to the observed synergy and can help overcome or reduce the generation of drug resistance in nematodes google.com. Furthermore, this compound can be formulated with a range of conventional agricultural active ingredients, including other nematicides, insecticides, fungicides, herbicides, plant growth regulators, and fertilizers, suggesting broad potential for synergistic combinations google.com.
Table 1: Example of Synergistic Nematicidal Composition with this compound
| Active Constituent 1 | Active Constituent 2 (this compound) | Ratio (Active Constituent 1 : this compound) | Observed Effect on Nematodes | Implication |
| Styryl 1,3,4-oxadiazole thio-ether type compound | This compound | 1:20–30:1 (preferably 1:5–10:1) google.com | Significant synergistic function google.com | Reduced dosage, improved control, potential resistance management google.com |
Application of Omics Technologies to Study this compound Effects and Resistance (e.g., Genomics, Proteomics)
Omics technologies, such as genomics and proteomics, offer powerful tools for a comprehensive understanding of biological systems at a molecular level researchgate.netindogulfbioag.comresearchgate.net. While broad omics studies specifically on this compound's effects or nematode resistance mechanisms directly linked to this compound are not extensively detailed in current literature, molecular fingerprinting techniques have been applied to assess its impact on soil nematode communities.
Future research could employ more advanced omics approaches (e.g., transcriptomics, metabolomics) to:
Elucidate the precise molecular pathways affected in nematodes by this compound, beyond AChE inhibition.
Identify potential biomarkers for this compound exposure or resistance in nematode populations.
Investigate how nematode gene expression or protein profiles change in response to this compound, providing insights into resistance development, similar to studies on insecticide resistance in other pests mdpi.combiorxiv.org.
Development of Novel Delivery Systems for this compound in Controlled Environments (e.g., Nanoencapsulation)
The development of novel delivery systems, including nanoencapsulation, for agrochemicals like this compound aims to enhance their efficacy, reduce environmental impact, and provide controlled release in specific environments researchgate.netregulations.govresearchgate.neteuropa.eujustia.comnih.gov. These systems can protect the active ingredient from premature degradation, improve its solubility and bioavailability, and allow for targeted or sustained release, thereby optimizing its performance and potentially reducing application rates researchgate.netresearchgate.netjustia.comscielo.org.mx.
While specific nanoencapsulation studies for this compound are not widely published, this compound has been identified as an active ingredient suitable for incorporation into controlled release formulations. Patent literature indicates the use of lignin-based controlled release formulations for agrochemicals, including this compound, to improve physical, chemical, and biological compatibility, enhance stability, and reduce negative effects like phytotoxicity google.comgoogle.com. These formulations also aim to reduce the leaching of compounds in soil, thereby minimizing environmental mobility google.com. Furthermore, this compound is mentioned in the context of microencapsulated nitrification inhibitors and other controlled release capsule technologies for agrochemicals regulations.govepo.org.
Table 2: Benefits of Controlled Release Formulations for Agrochemicals (including this compound)
| Benefit Category | Specific Advantage | Implication for this compound |
| Efficacy | Sustained release, optimized concentration at target site researchgate.netscielo.org.mx | Prolonged nematicidal activity, potentially lower application frequency |
| Environmental Impact | Reduced leaching, minimized volatilization scielo.org.mxgoogle.com | Decreased environmental contamination, improved safety profile |
| Product Stability | Protection from degradation (e.g., by UV light, hydrolysis) europa.eu | Extended shelf life and field persistence |
| Application | Enhanced water dispersion, reduced need for organic solvents europa.eu | Easier and safer application for farmers |
Computational and In Silico Approaches for this compound Research
Computational and in silico methods are increasingly integral to modern agrochemical research, offering cost-effective and efficient ways to predict, simulate, and analyze molecular interactions and properties researchgate.netgoogle.comregulations.govepo.orgnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nematicidal Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity epo.orgmdpi.com. This approach can predict the activity of new chemical compounds and guide the rational design of more potent and selective agrochemicals epo.orgmdpi.com.
This compound is recognized as a novel nematicide, and the development of nematicides often involves the study of Structure-Activity Relationships (SAR), particularly for compounds containing heterocyclic rings researchgate.netnih.gov. While specific QSAR models directly developed for this compound's nematicidal potency are not explicitly detailed in publicly available research, the principles of QSAR are highly relevant. Researchers can leverage QSAR to:
Predict the nematicidal activity of this compound analogs or derivatives before their synthesis, accelerating the discovery of compounds with improved efficacy or reduced non-target effects.
Optimize the molecular structure of this compound to enhance its binding affinity to nematode AChE or improve its environmental fate properties.
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking and dynamics simulations are powerful in silico tools that predict how a small molecule (ligand) binds to a target protein (receptor) and provide insights into the dynamic behavior of these interactions google.comresearchgate.netregulations.govnih.gov. Given that this compound is a known acetylcholinesterase (AChE) inhibitor herts.ac.ukcroplife.org.auresearchgate.net, these methods are directly applicable to understanding its mechanism of action at a molecular level.
While direct molecular docking or dynamics simulations of this compound with nematode AChE are not explicitly detailed in the provided search results, numerous studies demonstrate the application of these techniques to other AChE inhibitors herts.ac.ukcroplife.org.augoogle.comresearchgate.netmdpi.comnih.govresearchgate.netgoogle.comturkjps.orgnih.govscienceopen.com. Researchers can apply these methods to this compound to:
Predict Binding Modes: Determine the most probable orientation and conformation of this compound when bound to the active site of nematode AChE.
Estimate Binding Affinity: Calculate the strength of the interaction between this compound and its target, providing insights into its potency.
Identify Key Interactions: Pinpoint the specific amino acid residues within the AChE enzyme that interact with this compound, such as hydrogen bonds, hydrophobic interactions, or π-π stacking mdpi.comturkjps.orgpeerj.com.
Explore Dynamic Behavior: Molecular dynamics simulations can reveal the flexibility and stability of the this compound-AChE complex over time, offering a more realistic view of their interaction compared to static docking herts.ac.ukresearchgate.netnih.gov. This can help understand how the enzyme's conformational changes might affect binding or how resistance might evolve through mutations altering the binding site.
Table 3: Computational Approaches for this compound Research
| Computational Approach | Purpose for this compound Research | Example Data/Output |
| QSAR Modeling | Predict nematicidal potency based on chemical structure, guide design of new analogs. | Predictive models (e.g., R² values), identification of active substructures. |
| Molecular Docking | Predict binding mode and affinity of this compound to nematode AChE. | Binding energy scores (e.g., kcal/mol), visual representation of ligand-receptor complex, key interacting residues. |
| Molecular Dynamics Simulations | Analyze stability and dynamic behavior of this compound-AChE complex. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), conformational changes over time. |
Regulatory Science Research for Informing Pesticide Management Guidelines
Regulatory science plays a critical role in ensuring the safety and efficacy of pesticides by providing the scientific basis for regulatory decisions and management guidelines europa.eufrontiersin.orgeu-parc.euyoutube.com. Research in this area supports the development and implementation of policies that protect human health and the environment while enabling effective pest control frontiersin.orgeu-parc.eu.
For this compound, research on its environmental fate and plant uptake directly informs regulatory guidelines, particularly concerning rotational crop cultivation. A study on the plant-back intervals (PBIs) of this compound in greenhouse soils demonstrated its dissipation kinetics and uptake by rotational crops like lettuce and spinach scielo.org.mxgoogle.com. This research is crucial for establishing guidelines to manage this compound residues in subsequent crops and ensuring compliance with regulations such as the Positive List System (PLS), which sets maximum residue limits (MRLs) for pesticides in crops scielo.org.mxyoutube.comgoogle.com.
Table 4: this compound Regulatory Science Research Findings (Example)
| Parameter | Finding for this compound in Soil (Greenhouse) | Implication for Regulatory Guidelines | Citation |
| Soil Dissipation Half-Life | 40.8 days (first-order kinetics) scielo.org.mxgoogle.com | Informs degradation rate in soil for residue modeling. | scielo.org.mxgoogle.com |
| Bioconcentration Ratios (BCRs) in Lettuce | 0.041 to 0.469 scielo.org.mxgoogle.com | Indicates potential for uptake by lettuce. | scielo.org.mxgoogle.com |
| Bioconcentration Ratios (BCRs) in Spinach | 0.006 to 0.134 scielo.org.mxgoogle.com | Indicates potential for uptake by spinach. | scielo.org.mxgoogle.com |
| Estimated Plant-Back Intervals (PBIs) for Lettuce | 213.9 to 357.3 days scielo.org.mxgoogle.com | Recommends minimum interval before cultivating lettuce to comply with PLS. | scielo.org.mxgoogle.com |
| Estimated Plant-Back Intervals (PBIs) for Spinach | 100.8 to 283.6 days scielo.org.mxgoogle.com | Recommends minimum interval before cultivating spinach to comply with PLS. | scielo.org.mxgoogle.com |
This type of research provides essential data for regulatory bodies to set appropriate plant-back intervals, ensuring that pesticide residues in rotational crops remain below established MRLs and promoting responsible pesticide use scielo.org.mxgoogle.com. Further regulatory science research for this compound could involve assessing its impact on non-target organisms in diverse agricultural ecosystems and developing risk assessment models that incorporate complex environmental interactions herts.ac.ukresearchgate.netecfr.govepa.govepa.gov.
Q & A
Q. What are the key physicochemical properties of Imicyafos, and how do they influence experimental design in soil-nematicide interaction studies?
this compound (IUPAC: [1-[Ethoxy(Ξ)-(propylsulfanyl)phosphoryl]-3-ethylimidazolidine-2-ylidene]cyanamide) has a molecular weight of 304.35, water solubility of 77.63 g/L at 20°C, and log Pow of 1.64 . These properties dictate its mobility in soil matrices and bioavailability. For soil interaction studies, researchers should:
- Measure soil pH, organic matter content, and cation exchange capacity to assess adsorption-desorption dynamics.
- Use HPLC or LC-MS for quantification, ensuring calibration against certified reference materials.
- Monitor hydrolysis rates under varying temperatures (20–40°C) to simulate field conditions.
Q. How can researchers validate the acetylcholinesterase inhibition mechanism of this compound in laboratory settings?
this compound acts as an acetylcholinesterase (AChE) inhibitor, disrupting nematode neurotransmission . Methodological steps include:
- In vitro assays : Use purified AChE enzymes (e.g., from Caenorhabditis elegans) and measure inhibition kinetics via Ellman’s method.
- Positive controls : Compare with standard inhibitors like carbofuran.
- Dose-response curves : Calculate IC50 values using non-linear regression models (e.g., GraphPad Prism) .
Q. What analytical methods are recommended for quantifying this compound residues in crops, and how are detection limits optimized?
Residual analysis in crops (e.g., tomatoes, strawberries) typically employs:
- Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocol with acetonitrile.
- Detection : GC-MS/MS or LC-MS/MS with MRM (multiple reaction monitoring) for specificity.
- Validation : Spike recovery tests (70–120%) and LOQ (Limit of Quantification) determination (e.g., 0.01 mg/kg) per SANTE/11312/2021 guidelines .
Advanced Research Questions
Q. How should researchers address contradictions in this compound efficacy data across different soil types and climatic conditions?
Discrepancies in field trials often arise from soil organic carbon variability and microbial degradation rates. To resolve these:
Q. What experimental strategies can differentiate between this compound’s primary toxicity and sublethal effects on non-target soil organisms?
Sublethal effects (e.g., reproductive inhibition in earthworms) require:
- Chronic exposure assays : 28-day OECD 222 tests with Eisenia fetida, measuring cocoon production and juvenile survival.
- Omics approaches : Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress response).
- Statistical rigor : Use ANOVA with post-hoc Tukey tests and effect-size calculations to distinguish sublethal thresholds .
Q. How can computational modeling enhance the prediction of this compound’s environmental fate and regulatory risk assessment?
Integrate QSAR (Quantitative Structure-Activity Relationship) models and GIS-based spatial analysis:
- QSAR : Predict hydrolysis half-lives using software like EPI Suite, incorporating electronic parameters (e.g., Hammett constants).
- GIS mapping : Overlay soil hydrology data and crop distribution to model regional leaching potential.
- Probabilistic risk assessment : Monte Carlo simulations to estimate exceedance of ADI (0.05 mg/kg/day) under worst-case scenarios .
Methodological Challenges and Solutions
Q. What are the best practices for ensuring reproducibility in this compound bioassay studies?
Reproducibility hinges on:
- Standardized protocols : Adhere to OECD 207 (earthworm acute toxicity) and ISO 11268-1 (soil quality guidelines).
- Blind data analysis : Separate personnel for treatment administration and data collection.
- Open data sharing : Deposit raw spectra, chromatograms, and statistical scripts in repositories like Zenodo .
Q. How can researchers reconcile discrepancies between laboratory-derived ADI values and field-based residue data?
- Comparative pharmacokinetics : Use radiolabeled this compound (<sup>14</sup>C) to track metabolite pathways in rodents vs. crops.
- Uncertainty factors : Apply 10× interspecies and 10× intraspecies variability multipliers to adjust NOAEL (No Observed Adverse Effect Level) .
Tables for Quick Reference
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 304.35 g/mol | |
| Water Solubility (20°C) | 77.63 g/L | |
| log Pow | 1.64 | |
| ADI (FAO/WHO) | 0.05 mg/kg/day | |
| LC-MS/MS LOQ | 0.01 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
